molecular formula C8H10N4 B13625212 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine

Cat. No.: B13625212
M. Wt: 162.19 g/mol
InChI Key: WNAQINQXEUEJMI-UHFFFAOYSA-N
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Description

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine precursors. The process typically includes the following steps:

Chemical Reactions Analysis

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine

InChI

InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12)

InChI Key

WNAQINQXEUEJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CCN

Origin of Product

United States

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